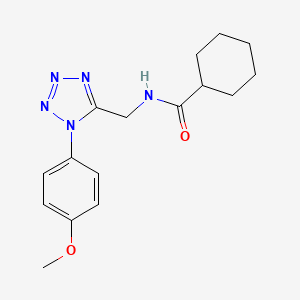

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide

Description

N-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide is a heterocyclic compound featuring a tetrazole ring substituted with a 4-methoxyphenyl group and linked via a methylene bridge to a cyclohexanecarboxamide moiety. Tetrazoles are known for their bioisosteric equivalence to carboxylic acids, enhancing metabolic stability and bioavailability in medicinal chemistry applications .

Properties

IUPAC Name |

N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2/c1-23-14-9-7-13(8-10-14)21-15(18-19-20-21)11-17-16(22)12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEKIJVNILQCSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide typically involves the formation of the tetrazole ring followed by the introduction of the methoxyphenyl and cyclohexanecarboxamide groups. One common method involves the reaction of 4-methoxyphenylhydrazine with sodium azide and a suitable aldehyde to form the tetrazole ring. This intermediate is then reacted with cyclohexanecarboxylic acid chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The tetrazole ring can be reduced under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of reduced tetrazole derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

The synthesis of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide typically involves multi-step reactions that include the formation of tetrazole rings through Ugi-type reactions. The Ugi reaction allows for the construction of complex molecules from simple precursors, making it an efficient method for synthesizing this compound.

Synthesis Overview

- Starting Materials : The synthesis often begins with readily available amines and aldehydes.

- Reaction Conditions : Mild conditions are generally employed to promote the formation of the tetrazole moiety.

- Yield : The overall yield of the reaction can vary based on the specific conditions and reagents used, but recent studies report good yields with optimized procedures .

This compound exhibits promising biological activities that make it a candidate for further pharmacological evaluation.

Anticancer Properties

Research indicates that compounds with tetrazole scaffolds can inhibit various cancer cell lines. For instance, studies have shown that similar tetrazole derivatives can act as inhibitors of key proteins involved in cancer cell proliferation and survival, such as HSET (KIFC1), which is crucial for centrosome clustering in cancer cells .

Neuropharmacological Effects

There is emerging evidence suggesting that tetrazole derivatives may influence neurotransmitter systems. For example, compounds related to this structure have been studied for their effects on serotonin receptors, which play a significant role in mood regulation and could potentially be useful in treating depression and anxiety disorders .

Therapeutic Applications

Given its biological activity, this compound has potential therapeutic applications in several areas:

Cancer Therapy

The ability of tetrazole derivatives to inhibit cancer cell growth positions them as candidates for developing new anticancer therapies. Their mechanism may involve disrupting mitotic processes or targeting specific oncogenic pathways.

Psychiatric Disorders

Due to their interaction with neurotransmitter systems, compounds like this compound could be explored for the treatment of psychiatric disorders, particularly those related to serotonin dysregulation.

Mechanism of Action

The mechanism of action of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in biological systems. The methoxyphenyl group can enhance the compound’s binding affinity and specificity, while the cyclohexanecarboxamide moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclohexanecarboxamide Moieties

(a) 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxamide (2f)

- Structure: Lacks the tetrazole ring; instead, a 4-methoxyphenyl group is directly attached via an amino linkage to the cyclohexanecarboxamide.

- Synthesis : Prepared via nucleophilic substitution, yielding 75% with a melting point of 110°C .

- Key Difference : Absence of the tetrazole reduces metabolic stability compared to the target compound, which may limit its pharmacokinetic profile.

(b) 1-[(Cyanomethyl)(4-methoxyphenyl)amino]cyclohexanecarboxamide (3f)

Tetrazole-Containing Analogues

(a) Methyl 1-[[1-[[N-(2-Chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoate (8)

- Structure: Combines a tetrazole with an imidazole-propanoate ester, linked via a chlorotrityl-protected phenyl group.

- Synthesis : Synthesized via general procedure 2 in 90% yield .

- Key Difference : The imidazole and ester functionalities suggest divergent biological targets (e.g., protease inhibition) compared to the carboxamide-based target compound.

(b) N-{2-[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline (J034-0941)

- Structure : Features a 4-methoxyphenyl-tetrazole linked to an aniline group via a propan-2-yl bridge.

Pharmacologically Relevant Analogues

(a) Y-27632 ((R)-(+)-trans-N-(4-pyridyl)-4-(1-aminoethyl)-cyclohexanecarboxamide)

- Application : A well-characterized ROCK inhibitor with ≥98% purity .

- Key Difference: The pyridyl and aminoethyl substituents confer specificity for Rho kinase, whereas the tetrazole in the target compound may broaden its target spectrum.

(b) Fasudil (5-(1,4-diazepan-1-ylsulfonyl)isoquinoline)

- Application: Another ROCK inhibitor, structurally distinct due to its isoquinoline core and sulfonyl-diazepane group .

- Key Difference : The absence of a carboxamide or tetrazole highlights the structural diversity of kinase inhibitors compared to the target compound.

Comparative Data Table

Biological Activity

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves a multi-step process, including the formation of tetrazole derivatives. One efficient method reported involves the use of cyclohexyl isocyanide and various aldehydes in a one-pot reaction, yielding high purity and yield of the final product . The reaction mechanism includes condensation reactions followed by cyclization, which are crucial for developing the tetrazole moiety.

2.1 Antitumor Activity

Recent studies have indicated that compounds containing tetrazole rings exhibit significant antitumor properties. For instance, this compound has been evaluated for its ability to induce apoptosis in cancer cell lines. In vitro assays demonstrated that this compound could effectively inhibit cell proliferation and induce cell cycle arrest at the S phase in HepG2 cells, leading to increased apoptotic markers .

The proposed mechanism for the antitumor activity involves disruption of mitochondrial membrane potential and activation of caspase pathways, which are critical in mediating apoptosis . Furthermore, the interaction with specific protein targets, such as HSET (KIFC1), has been explored, suggesting that this compound may interfere with mitotic spindle formation in cancer cells .

3.1 Inhibition Studies

In biochemical assays, this compound showed micromolar inhibitory activity against various cancer-related targets. Notably, it displayed selectivity against other mitotic kinesins, highlighting its potential as a targeted therapeutic agent .

3.2 Cytotoxicity Assessment

Cytotoxicity assays conducted on normal human cells indicated that while the compound exhibits potent activity against cancer cells, it maintains a favorable safety profile with lower toxicity towards healthy cells. This selectivity is essential for reducing adverse effects during treatment .

4.1 Clinical Relevance

A case study involving a series of tetrazole derivatives indicated that modifications to the structure significantly influenced biological activity. For example, substituents on the phenyl ring were found to enhance or diminish antitumor efficacy depending on their electronic and steric properties . This highlights the importance of structure-activity relationship (SAR) studies in optimizing therapeutic agents.

4.2 Comparative Analysis

A comparative analysis of similar compounds revealed that those with additional functional groups adjacent to the tetrazole ring exhibited improved binding affinity to target proteins involved in cancer progression. Such findings underscore the potential for further development of this compound as a lead compound for novel anticancer therapies .

5. Conclusion

This compound represents a promising candidate in cancer pharmacotherapy due to its notable biological activities and mechanisms of action. Ongoing research into its pharmacological properties and structural modifications will be crucial for advancing its therapeutic potential.

6. Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄O₂ |

| Molecular Weight | 286.33 g/mol |

| Antitumor Activity (IC50) | 5 µM (in HepG2 cells) |

| Apoptosis Induction | Yes |

| Cell Cycle Arrest Phase | S phase |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the tetrazole ring via cycloaddition using sodium azide and nitriles, followed by alkylation of the tetrazole nitrogen with a cyclohexanecarboxamide-containing methyl group. Key steps include:

- Tetrazole formation : Use microwave-assisted synthesis to enhance reaction efficiency and yield .

- Alkylation : Optimize solvent polarity (e.g., DMF or ethanol) to improve nucleophilic substitution rates .

- Purification : Employ column chromatography or recrystallization to isolate high-purity products. Monitor by TLC and HPLC .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodology : Combine spectroscopic and chromatographic techniques:

- NMR : Confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, cyclohexyl carboxamide carbonyl at ~168 ppm in NMR) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H] peak at m/z 358.2) .

- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no observed effect)?

- Methodology :

- Dose-response assays : Test a wide concentration range (nM to μM) to identify non-linear effects or biphasic responses .

- Target-specific controls : Use known enzyme inhibitors (e.g., ACE inhibitors for hypertension studies) to validate assay conditions .

- Off-target screening : Employ proteome-wide affinity chromatography to identify unintended interactions .

Q. What computational methods are suitable for studying interactions between this compound and biological targets (e.g., angiotensin-converting enzyme)?

- Methodology :

- Molecular docking : Use AutoDock Vina to model binding poses, focusing on hydrogen bonding between the tetrazole ring and catalytic residues (e.g., Zn in ACE) .

- Molecular Dynamics (MD) : Simulate ligand-protein stability in explicit solvent (100 ns trajectories) to assess binding free energy via MM-PBSA .

- QSAR modeling : Corrogate substituent effects (e.g., methoxy vs. fluoro groups) on bioactivity using CoMFA/CoMSIA .

Q. How can researchers establish structure-activity relationships (SAR) for derivatives of this compound?

- Methodology :

- Analog synthesis : Modify the methoxyphenyl group (e.g., replace with fluorophenyl) and the cyclohexane carboxamide moiety .

- Bioactivity profiling : Test analogs in enzyme inhibition assays (IC values) and compare logP values to correlate hydrophobicity with membrane permeability .

- Crystallography : Resolve co-crystal structures with target proteins to identify critical binding interactions .

Q. What strategies can mitigate stability issues of this compound in aqueous solutions during in vitro assays?

- Methodology :

- pH optimization : Use buffered solutions (pH 6.5–7.5) to prevent hydrolysis of the carboxamide group .

- Lyophilization : Prepare stable lyophilized formulations with cryoprotectants (e.g., trehalose) for long-term storage .

- Degradation studies : Conduct forced degradation (e.g., UV light, heat) followed by LC-MS to identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.